molecular formula C26H23N5O4 B2528040 2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 1052606-04-8

2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No. B2528040
CAS RN: 1052606-04-8
M. Wt: 469.501
InChI Key: GKPHNLBMVNMGAK-UHFFFAOYSA-N
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Description

2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide is an off-white solid with a melting point of 70–72 °C . It belongs to the class of 1,2,3-triazole derivatives, which exhibit diverse biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, and anticancer properties . The compound’s unique structure allows it to interact with enzymes and receptors, making it a valuable scaffold for drug development.


Synthesis Analysis

Several synthetic methods exist for triazole compounds. For example, the copper-catalyzed 1,3-dipolar Huisgen cycloaddition (CuAAC) of azides to alkynes (known as the “click reaction”) revolutionized triazole synthesis. Continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst have been established for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles . This methodology allows for the efficient production of substituted 1,2,3-triazoles with good functional group tolerance and high yields.


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,3-triazole ring system. Triazoles are divided into two isomers: 1,2,3-triazole and 1,2,4-triazole. The compound’s unique structure facilitates the formation of non-covalent bonds with enzymes and receptors, contributing to its biological activities .


Chemical Reactions Analysis

The compound’s chemical reactions include the copper-catalyzed 1,3-dipolar Huisgen cycloaddition (CuAAC) of azides to alkynes, leading to the formation of triazole rings. Other metal-free strategies also exist for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles .

Mechanism of Action

The biological activity of triazole compounds is attributed to the N1 and N2 nitrogen atoms of the triazole moiety, which actively contribute to binding at enzyme active sites .

Physical and Chemical Properties

  • IR spectrum: Key peaks include C–H stretching (triazole), C=O stretching, and C–O stretching .
  • NMR data: Includes signals for NCH₂, OCH₂, aromatic protons, and carbonyl groups .

Safety and Hazards

  • The presence of a methylene linker between the triazole and aryl substituent increases toxicity against human cells .
  • Traditional synthetic methods may involve hazardous reagents and generate substantial waste .

Future Directions

Research on triazole compounds continues to evolve, with a focus on efficient synthesis methods, functional group tolerance, and applications in various fields such as medicinal chemistry, materials science, and agrochemistry . The development of sustainable and safe synthetic routes remains an important area of investigation.

properties

IUPAC Name

2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c1-2-17-8-12-19(13-9-17)31-25(33)23-24(26(31)34)30(29-28-23)16-22(32)27-18-10-14-21(15-11-18)35-20-6-4-3-5-7-20/h3-15,23-24H,2,16H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPHNLBMVNMGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide

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